Hydroxylammonium sulfate Hydroxylammonium sulfate Hydroxylamine Sulfate is a hydrogen saturation inhibitor showing satisfactory fungicidal activity in vitro. It also inhibits spontaneous formation of mammary tumors in female C3H mice.
Cyclohexanone oxime undergoes hydrolytic reaction with sulfuric acid to yield hydroxylamine sulfate. It reacts with sulfur dioxide to afford sulfamic acid.
The direct titration of alkaline ferricyanide in presence of zinc sulfate with hydroxylamine sulfate, for the detection of hydrarine and hydroxylamine in mixture has been reported. Influence of hydroxylamine sulfate on the nuclear cycle and the induction of endoreduplication in Zea mays root tips has been investigated.

Brand Name: Vulcanchem
CAS No.: 10039-54-0
VCID: VC21200177
InChI: InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2
SMILES: [NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-]
Molecular Formula: (NH2OH)2.H2SO4
H8N2O6S
Molecular Weight: 164.14 g/mol

Hydroxylammonium sulfate

CAS No.: 10039-54-0

Cat. No.: VC21200177

Molecular Formula: (NH2OH)2.H2SO4
H8N2O6S

Molecular Weight: 164.14 g/mol

* For research use only. Not for human or veterinary use.

Hydroxylammonium sulfate - 10039-54-0

Specification

Description Hydroxylamine Sulfate is a hydrogen saturation inhibitor showing satisfactory fungicidal activity in vitro. It also inhibits spontaneous formation of mammary tumors in female C3H mice.
Cyclohexanone oxime undergoes hydrolytic reaction with sulfuric acid to yield hydroxylamine sulfate. It reacts with sulfur dioxide to afford sulfamic acid.
The direct titration of alkaline ferricyanide in presence of zinc sulfate with hydroxylamine sulfate, for the detection of hydrarine and hydroxylamine in mixture has been reported. Influence of hydroxylamine sulfate on the nuclear cycle and the induction of endoreduplication in Zea mays root tips has been investigated.

CAS No. 10039-54-0
Molecular Formula (NH2OH)2.H2SO4
H8N2O6S
Molecular Weight 164.14 g/mol
IUPAC Name hydroxyazanium;sulfate
Standard InChI InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2
Standard InChI Key VGYYSIDKAKXZEE-UHFFFAOYSA-L
SMILES [NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-]
Canonical SMILES [NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-]

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